5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, commonly referred to as 5-nitroorotic acid, is an organic compound with the molecular formula and a molecular weight of 201.09 g/mol. It features a pyrimidine ring structure characterized by a nitro group and two carbonyl groups, making it a significant intermediate in pyrimidine biosynthesis—an essential process for the synthesis of nucleotides required for DNA and RNA production . This compound is recognized by its CAS number 17687-24-0 and PubChem ID 103442.
The chemical reactivity of 5-nitroorotic acid is largely influenced by its functional groups. Notable reactions include:
These reactions underline the versatility of 5-nitroorotic acid in organic synthesis and its potential role in developing new chemical entities.
5-Nitroorotic acid exhibits various biological activities, including potential antimicrobial and antitumor properties. Its structural components allow it to interact with biological targets, although the specific mechanisms are still under investigation. Preliminary studies suggest that derivatives of this compound may inhibit enzymes involved in critical cellular processes, particularly dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH disrupts nucleotide synthesis, which is essential for cancer cell proliferation .
Several methods have been proposed for synthesizing 5-nitroorotic acid:
These methods highlight the compound's accessibility for research and potential industrial applications .
5-Nitroorotic acid has diverse applications, including:
Interaction studies involving 5-nitroorotic acid typically focus on its binding affinity with various biological targets. Techniques employed include:
Preliminary results indicate significant interactions with specific targets relevant to disease treatment, underscoring its potential therapeutic applications .
Several compounds share structural similarities with 5-nitroorotic acid. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 65717-13-7 | 0.99 | Salt form; enhanced solubility |
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate | 200394-21-4 | 0.95 | Methyl ester derivative; altered reactivity |
Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 52047-16-2 | 0.93 | Ethyl ester derivative; different solubility profile |
Methyl 5-Nitrouracil-6-carboxylate | 6311-73-5 | 0.95 | Different nitrogen positioning; distinct biological activity |
The uniqueness of 5-nitroorotic acid lies in its specific arrangement of functional groups that confer distinct chemical properties and potential biological activities compared to its analogs .